molecular formula C12H13N3O2S B2606002 {[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid CAS No. 332936-67-1

{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid

Cat. No. B2606002
CAS RN: 332936-67-1
M. Wt: 263.32
InChI Key: VAMMJMVRJGHXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid” is a product used for proteomics research . Its molecular formula is C12H13N3O2S .


Synthesis Analysis

The synthesis of a similar compound, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, was reported in the literature . It was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization of it to 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol . The S-alkylation was performed using cesium carbonate as a base, and the reduction of the ketones group to the corresponding secondary alcohol was carried out with sodium borohydride .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, include acylation, cyclization, S-alkylation, and reduction .

Scientific Research Applications

Cyclization and Derivative Formation

The compound {[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid is used in synthesizing a range of derivatives. In one study, it was converted into thiosemicarbazides, which upon cyclization, led to the formation of 4H-1,2,4-triazole-3(2H)-thione derivatives and 2-amino-1,3,4-thiadiazole derivatives. These derivatives were analyzed through X-ray structure analysis, and some exhibited pharmacological effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Pharmacological Properties

A study synthesized esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which showed various biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial. The compounds were also considered as intermediates for synthesizing other complex structures. The study also examined the acute toxicity of these compounds, finding them to be low-toxic or practically non-toxic (Salionov, 2015).

Antimicrobial Activities

Derivatives formed from the compound have been researched for antimicrobial activities. One study synthesized 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and investigated their antimicrobial activities. These derivatives showed good activity against a variety of microorganisms (Demirbaş et al., 2009).

Synthesis and Characterization of Complexes

The compound has been utilized to synthesize and characterize various complexes. For instance, dinuclear cobalt and nickel complexes were synthesized using a mercaptoacetic acid substituted 1,2,4-triazole ligand. These complexes underwent extensive characterization and exhibited strong urease inhibitory activities (Fang et al., 2019).

properties

IUPAC Name

2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-5-3-4-6-9(8)11-13-14-12(15(11)2)18-7-10(16)17/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMMJMVRJGHXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid

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